molecular formula C36H52N2O3S B129530 Di-8-ANEPPS CAS No. 157134-53-7

Di-8-ANEPPS

Cat. No.: B129530
CAS No.: 157134-53-7
M. Wt: 592.9 g/mol
InChI Key: IXFSUSNUALIXLU-UHFFFAOYSA-N
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Description

Key characteristics include:

  • Spectral Properties: In methanol, Di-8-ANEPPS exhibits excitation/emission peaks at 498 nm/713 nm, though these shift in lipid membranes (e.g., ~467 nm excitation and 631 nm emission in liposomes) due to environmental effects .
  • Lipophilicity and Retention: With eight-carbon alkyl chains and a sulfonate group, this compound binds strongly to the outer leaflet of the plasma membrane, minimizing internalization and enabling long-term studies .
  • Sensitivity: Its fluorescence changes by 2–10% per 100 mV under conventional imaging, but advanced techniques like shifted excitation and emission ratioing (SEER) enhance sensitivity to 27% per 100 mV .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-8-ANEPPS involves the reaction of 4-(2-(6-(dioctylamino)-2-naphthyl)vinyl)pyridine with 1,3-propanesultone. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol, under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Structural Basis for Electronic Transitions

Di-8-ANEPPS consists of three regions (Fig. 1 in ):

  • Head group : Sulfonate (-SO₃⁻) and pyridinium nitrogen (positively charged in the ground state).

  • Fused ring system : Conjugated pyridinium and naphthyl rings.

  • Hydrophobic tails : Two octane chains extending from the amino nitrogen.

Key electronic states :

StateCharge DistributionDipole Orientation
Ground statePositive charge localized on pyridinium N⁺Short dipole (head group only)
Excited statePositive charge shifts to amino N⁺Extended dipole (head to tails)

This charge transfer creates a Stokes shift sensitive to solvent polarity and membrane potential .

Solvent-Dependent Fluorescence Mechanism

Simulations in 12 solvents revealed polarity-dependent spectral shifts ( ):

Equations for energy transitions :

ProcessEnergy Equation
AbsorptionΔEabs=EesEgsgs\Delta E_{\text{abs}}=\langle E_{\text{es}}-E_{\text{gs}}\rangle_{\text{gs}}
EmissionΔEemi=EesEgses\Delta E_{\text{emi}}=\langle E_{\text{es}}-E_{\text{gs}}\rangle_{\text{es}}

Key findings :

  • Stokes shift increases linearly with solvent orientation polarizability (Δf\Delta f).

  • Polarizable force fields better replicate experimental trends than nonpolarizable models.

  • Chloroform (ϵ=4.8\epsilon =4.8) and dichloromethane (ϵ=8.9\epsilon =8.9) showed deviations due to parameterization challenges .

Membrane Voltage Sensitivity

In lipid bilayers, this compound reorients under transmembrane potentials ( ):

Positional shifts under voltage :

AtomGround State Shift (Å)Excited State Shift (Å)
Sulfur (S)0.40.6
Pyridinium N0.50.8
Amino N0.71.1
Tail terminal C0.71.3
  • Excited-state dipole penetrates deeper into the membrane, enhancing voltage sensitivity.

  • Tilt angle relative to membrane normal increases from 25.9° (ground) to 48.3° (excited) .

Interaction Energy Contributions

The total transition energy comprises:
ΔEtotal=ΔEisolated+ΔEsolvent\Delta E_{\text{total}}=\Delta E_{\text{isolated}}+\Delta E_{\text{solvent}}

  • Isolated molecule : Energy gap in vacuum (minor contributor).

  • Solvent interaction : Dominates spectral shifts, especially in polar solvents .

Polarizable vs. nonpolarizable models :

  • Polarizable models account for induced dipoles, critical for solvents like water (ϵ=80\epsilon =80).

  • Nonpolarizable models underestimate stabilization in high-polarity environments.

Limitations and Research Gaps

  • No synthesis or degradation pathways are detailed in current literature.

  • Environmental sensitivity complicates in vivo applications due to competing solvent/membrane effects .

  • Parameterization challenges persist for solvents with intermediate polarity (e.g., dichloromethane) .

Scientific Research Applications

Measurement of Transmembrane Potentials

Di-8-ANEPPS has been extensively used to measure transmembrane potentials in various cell types including:

  • Neural Cells : It has been employed to study action potentials and synaptic transmission in neurons, providing insights into neuronal excitability and signaling mechanisms .
  • Cardiac Cells : The dye has been instrumental in understanding cardiac electrophysiology, particularly in assessing the effects of drugs on heart cell excitability and arrhythmogenesis .
  • Skeletal Muscle : Research has utilized this compound to explore muscle fiber excitability and the mechanisms underlying muscle contractions .

Imaging Techniques

The dye is compatible with advanced imaging techniques such as:

  • Confocal Microscopy : this compound allows for high-resolution imaging of membrane potentials, enabling researchers to visualize dynamic changes in cellular activity over time .
  • Shifted Excitation and Emission Ratioing (SEER) : This method enhances the dynamic range of fluorescence signals from this compound, improving the accuracy of voltage measurements during rapid cellular events .

Studies on Membrane Dynamics

This compound can be used to investigate the effects of various factors on membrane dynamics, including:

  • Cholesterol Content : Research has shown that the presence of cholesterol in membranes affects the fluorescence properties of this compound, providing insights into lipid interactions and membrane fluidity .
  • Ion Channel Functionality : The dye's sensitivity to voltage changes makes it a valuable tool for studying ion channel behavior under different physiological conditions .

Cardiac Electrophysiology

In a study examining cardiac action potentials, this compound was used to assess the effects of pharmacological agents on heart cells. The results indicated significant alterations in membrane potential dynamics with drug application, highlighting the dye's utility in pharmacological research .

Neuronal Activity Monitoring

A research project focused on synaptic transmission utilized this compound to monitor voltage changes during neurotransmitter release. The findings demonstrated that synaptic activity could be effectively tracked in real-time, providing valuable data on neuronal communication mechanisms .

Summary Table of Applications

Application AreaDescriptionKey Findings
Neural CellsMeasurement of action potentialsInsights into neuronal excitability
Cardiac CellsAssessment of drug effects on heart cell excitabilityAlterations in membrane potential dynamics
Skeletal MuscleStudy of muscle fiber excitabilityUnderstanding mechanisms underlying muscle contractions
Confocal MicroscopyHigh-resolution imaging of membrane potentialsVisualization of dynamic cellular activities
SEER ImagingEnhanced fluorescence signal measurementImproved accuracy in voltage measurements

Mechanism of Action

Di-8-ANEPPS operates by changing its fluorescence properties in response to alterations in the surrounding electric field. This change is due to a shift in its electronic structure, which affects its excitation and emission spectra. The dye binds to the lipid bilayer of cell membranes, allowing it to detect changes in membrane potential with high sensitivity .

Comparison with Similar Compounds

Di-8-ANEPPS is part of the ANEP (aminonaphthylethenylpyridinium) family of voltage-sensitive dyes. Below is a detailed comparison with its closest analog, Di-4-ANEPPS, and other membrane probes:

Table 1: Structural and Functional Comparison of this compound and Di-4-ANEPPS

Property This compound Di-4-ANEPPS
Alkyl Chain Length 8-carbon chains 4-carbon chains
Membrane Retention High (outer leaflet retention) Low (rapid internalization)
Photostability High Moderate
Phototoxicity Low Moderate
Spectral Shifts Excitation/emission shifts with Vm Similar spectral shifts
Typical Use Cases Long-term studies, T-tubule imaging Short-term experiments (<1 hour)
Sensitivity 2–10%/100 mV (up to 27% with SEER) 2–10%/100 mV
Key References

Key Differentiators :

Lipophilicity and Retention: this compound’s longer alkyl chains and sulfonate group improve membrane anchoring, making it superior for longitudinal studies (e.g., tracking action potentials over hours in cardiomyocytes) . In contrast, Di-4-ANEPPS rapidly internalizes, limiting its utility to acute experiments .

Photophysical Performance : this compound exhibits higher photostability and lower phototoxicity, critical for confocal imaging and prolonged recordings .

Comparison with Other Probes :

  • DiA and MM 1-43 : These dyes label membranes but lack voltage sensitivity. DiA is used for structural imaging, while MM 1-43 tracks endocytosis .
  • Fluorescent Proteins (e.g., ArcLight) : Genetically encoded voltage indicators offer cell-specific targeting but lag in temporal resolution (~ms) compared to this compound (~µs) .

Research Findings Highlighting Advantages of this compound

Limitations and Considerations

  • Environmental Spectral Shifts : Blue shifts in lipid environments necessitate calibration for quantitative comparisons .
  • Solubility : Requires Pluronic F-127 for aqueous delivery, which may alter membrane properties .
  • Cost : Higher price (~$1,610/mg) compared to Di-4-ANEPPS .

Biological Activity

Di-8-ANEPPS, a voltage-sensitive fluorescent dye, has garnered significant attention in biological research due to its utility in measuring transmembrane potentials across various cell types. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and recent findings from diverse studies.

Chemical Structure and Properties

This compound (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is characterized by a large dioctylamino tail that minimizes internalization and enhances its sensitivity for voltage measurements. The dye exhibits a unique twisted intramolecular charge transfer (TICT) mechanism that allows it to respond to changes in membrane potential effectively .

This compound operates primarily through fluorescence changes in response to alterations in membrane potential. The sensitivity of the dye is quantified as a change in relative fluorescence per unit change in membrane voltage, with reported values ranging from 0.015 to 0.15 (100 mV)⁻¹ depending on the measurement technique used .

Applications in Biological Research

This compound has been employed across various fields of biological research:

  • Neuroscience : Used to measure action potentials in neurons, providing insights into neuronal signaling and excitability.
  • Cardiology : Applied in cardiac myocytes to study electrical activity and arrhythmias .
  • Cell Membrane Studies : Utilized to assess membrane fluidity and cholesterol content's impact on membrane dynamics .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in different biological contexts:

  • Transmembrane Potential Measurement : In a study involving isolated myocytes, this compound effectively tracked voltage changes during action potentials, demonstrating its capability for real-time monitoring of electrical activity .
  • Cholesterol-Induced Rigidity : Research indicated that increasing cholesterol levels in model membranes significantly affected the fluorescence lifetime of this compound. Specifically, fluorescence lifetimes increased from 2.36 ns to 3.65 ns as cholesterol content rose from 0% to 50%, indicating reduced membrane fluidity .
    Cholesterol ConcentrationFluorescence Lifetime (ns)
    0%2.36
    15%2.70
    24%2.70
    40%3.52
    50%3.65
  • Extracellular Vesicle Analysis : In studies examining extracellular vesicles (EVs), this compound was utilized for flow cytometry to quantify EVs' protein expression over time post-implantation . The dye's specificity allowed for detailed tracking of EV dynamics and immune responses.

Q & A

Q. Basic: What is the mechanism of Di-8-ANEPPS in detecting membrane potential changes?

This compound is a voltage-sensitive dye that exhibits fluorescence changes proportional to membrane potential. Its mechanism relies on a voltage-dependent shift in excitation spectra (e.g., ~2–10% fluorescence change per 100 mV) due to interactions between the transmembrane electric field and the dye’s transition dipole moments. In aqueous media, the dye is weakly fluorescent but becomes strongly fluorescent upon binding to lipid membranes. Researchers can use ratiometric techniques (e.g., comparing fluorescence intensities at two excitation wavelengths, such as 455 nm and 525 nm) to quantify membrane potential changes dynamically .

Q. Basic: How does this compound compare to Di-4-ANEPPS in experimental settings?

This compound has superior membrane retention due to its sulfonate group and increased hydrophobicity, making it ideal for long-term experiments. Unlike Di-4-ANEPPS, which rapidly internalizes into cells, this compound remains in the outer leaflet of the plasma membrane. It also exhibits higher photostability and lower phototoxicity , reducing artifacts during prolonged imaging .

Q. Basic: What are the optimal excitation/emission parameters for this compound in different solvent systems?

Spectral properties vary with solvent environment:

  • Methanol : λex 498 nm, λem 713 nm .
  • Phospholipid vesicles : λex 467 nm, λem 631 nm .
  • Ethanol : λex 500 nm, λem 721 nm .
    Recommendation : Calibrate the dye in a solvent system mimicking experimental conditions to avoid misinterpretation .

Q. Advanced: How to resolve discrepancies in reported spectral properties of this compound across studies?

Discrepancies arise from solvent polarity, lipid composition, and instrumentation. To harmonize

  • Use ratiometric normalization (e.g., I455/I525 ratio) to account for environmental variability .
  • Validate spectral shifts using calibration protocols with controlled membrane potentials (e.g., using ionophores like valinomycin) .

Q. Advanced: What methodologies are recommended for quantifying this compound lateral mobility in heterogeneous membrane regions?

Fluorescence Recovery After Photobleaching (FRAP) is the gold standard:

  • Use diffusion coefficients (D ≈ 10<sup>−8</sup>–10<sup>−9</sup> cm<sup>2</sup>/s) to assess mobility in specific membrane domains (e.g., lateral vs. basal regions of outer hair cells) .
  • Account for cholesterol content, which alters membrane rigidity and dye mobility .

Q. Advanced: How to interpret conflicting data on this compound orientation in membrane dipole potential measurements?

This compound orientation can be studied via fluorescence polarization microscopy (FPM) . Conflicting data may arise from:

  • Heterogeneous lipid environments : Use two-state or three-state orientation models to resolve multiple populations .
  • Membrane curvature effects : In polarized cells (e.g., neurons), orientation may vary between planar and curved regions .

Q. Advanced: How to cross-validate membrane potential measurements using this compound with other probes?

  • Dual-dye calibration : Co-stain with probes like F4N1 or BPPZ and compare ratio metric responses under identical conditions .
  • Electrophysiological validation : Patch-clamp recordings can ground-truth optical measurements in excitable cells (e.g., neurons, cardiomyocytes) .

Q. Advanced: How to mitigate artifacts in cardiac optical mapping with this compound?

  • Short staining times (20–40 minutes) minimize dye-induced effects on conduction velocity .
  • Signal normalization : Use motion-correction algorithms and background subtraction to reduce motion artifacts .

Q. Advanced: What are the limitations of this compound in studying cholesterol-rich membranes?

Cholesterol increases membrane dipole potential, which this compound detects via spectral shifts. However:

  • High cholesterol (>30 mol%) reduces dye partitioning into membranes, requiring higher dye concentrations .
  • Cholesterol depletion (e.g., using methyl-β-cyclodextrin) alters lateral mobility; monitor cell health via morphology checks .

Q. Advanced: How to optimize this compound for in vivo neuronal imaging?

  • Two-photon excitation : Use λex ~900–1000 nm to improve depth penetration and reduce phototoxicity .
  • Intravital imaging : Combine with genetically encoded voltage indicators (e.g., ASAP3) for cross-modal validation .

Properties

IUPAC Name

3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52N2O3S/c1-3-5-7-9-11-13-25-38(26-14-12-10-8-6-4-2)36-21-20-34-30-33(18-19-35(34)31-36)17-16-32-22-27-37(28-23-32)24-15-29-42(39,40)41/h16-23,27-28,30-31H,3-15,24-26,29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFSUSNUALIXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424766
Record name Di-8-ANEPPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157134-53-7
Record name Di-8-ANEPPS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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